molecular formula C10H13ClN2O2 B8378069 N-tert-Butyl-6-chloro-2-nitroaniline

N-tert-Butyl-6-chloro-2-nitroaniline

Cat. No. B8378069
M. Wt: 228.67 g/mol
InChI Key: HXWUGEATISVHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-6-chloro-2-nitroaniline is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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properties

Product Name

N-tert-Butyl-6-chloro-2-nitroaniline

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-tert-butyl-2-chloro-6-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-7(11)5-4-6-8(9)13(14)15/h4-6,12H,1-3H3

InChI Key

HXWUGEATISVHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,3-dichloronitrobenzene (5 g, 26 mmol), tert-butylamine (7.4 ml, 71 mmol) and ethanol (2.5 ml) was heated at 150° C. in a sealed tube for 3 days. The mixture was evaporated, the residue taken up in EtOAc, washed with water and brine, dried and evaporated to afford a yellow oil; yield 5.3 g, 90%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dichloronitrobenzene (92.5 g), tert-butylamine (138 ml) and ethanol (50 ml) is heated in a bomb at 1500 for 3 days. Dilution with water, extraction with ethylacetate several times, drying with sodium sulfate, and concentration gives the title compound, IR (neat) 2970, 1532, 1484, 1447, 1366, 1348, 1192 and 755 cm-1 ; NMR (CDCl3) 7.73, 7.61, 7.07, 4.77 and 1.22 δ; MS (m/z) 172, 154, 142, 126, 114, 99 and 90.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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